molecular formula C13H8FNO3S B1336935 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde CAS No. 952182-59-1

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde

Cat. No.: B1336935
CAS No.: 952182-59-1
M. Wt: 277.27 g/mol
InChI Key: QBBNPZDYTKFNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C₁₃H₈FNO₃S and a molecular weight of 277.28 g/mol. It is a specialty product used primarily in proteomics research. The compound features a fluorophenyl group, a sulfanyl linkage, and a nitrobenzenecarbaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde typically involves the following steps:

    Nitration: The starting material, 4-fluorothiophenol, undergoes nitration to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde.

    Oxidation: 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.

    Substitution: 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl linkage and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)thio]-3-nitrobenzaldehyde.
  • 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.
  • 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde .

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a formyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNPZDYTKFNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.